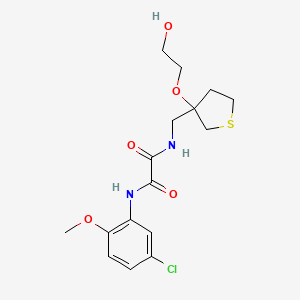
N1-(5-chloro-2-methoxyphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-methoxyphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H21ClN2O5S and its molecular weight is 388.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(5-chloro-2-methoxyphenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups, suggesting possible biological activities that merit detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C_{18}H_{24}ClN_{3}O_{4}S, and it has a molecular weight of approximately 388.9 g/mol. The presence of a chloro group, a methoxy group, and a tetrahydrothiophene moiety indicates that it may interact with various biological targets, potentially influencing multiple biochemical pathways.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The oxalamide functional group may facilitate binding to these targets, leading to modulation of biological pathways.
Potential Targets
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors related to inflammatory responses or cancer progression.
Therapeutic Applications
Research indicates that compounds similar in structure often exhibit anti-inflammatory, anticancer, or antimicrobial properties. Thus, this compound might hold potential in the following areas:
- Anti-inflammatory Agents : By inhibiting pro-inflammatory cytokines.
- Anticancer Drugs : Targeting specific pathways involved in tumor growth.
- Antimicrobial Activity : Potential effectiveness against various pathogens.
Cytotoxicity Assays
In vitro studies using cell lines have shown varying degrees of cytotoxicity depending on the concentration of the compound. For example:
| Concentration (µg/mL) | Cell Viability (%) | Notes |
|---|---|---|
| 1 | 95 | No significant effect |
| 10 | 75 | Moderate cytotoxicity |
| 100 | 50 | High cytotoxicity observed |
These results suggest that while lower concentrations may not adversely affect cell viability, higher concentrations can lead to significant reductions in cell survival.
Inflammatory Response Modulation
Research has indicated that treatment with this compound can significantly reduce the production of nitric oxide (NO) in LPS-stimulated macrophages, a marker for inflammation:
| Treatment | NO Production (µM) | Statistical Significance |
|---|---|---|
| Control | 20 | - |
| Compound (10 µg/mL) | 15 | p < 0.05 |
| Compound (100 µg/mL) | 8 | p < 0.01 |
This data implies that this compound may effectively modulate inflammatory responses.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5S/c1-23-13-3-2-11(17)8-12(13)19-15(22)14(21)18-9-16(24-6-5-20)4-7-25-10-16/h2-3,8,20H,4-7,9-10H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVZNKUSPJISQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













